molecular formula C10H12Cl2N2O2 B12439399 tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate

tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate

Cat. No.: B12439399
M. Wt: 263.12 g/mol
InChI Key: IRPCYWZEWUDZDN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a dichloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dichloropyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for various biological targets, providing insights into biochemical pathways .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The dichloropyridine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate is unique due to the specific positioning of the chlorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15)

InChI Key

IRPCYWZEWUDZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Cl

Origin of Product

United States

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